Cas no 2742623-53-4 ((3S)-3-(2-methanesulfonylethyl)morpholine)

(3S)-3-(2-Methanesulfonylethyl)morpholine is a chiral morpholine derivative featuring a methanesulfonyl ethyl substituent at the 3-position. This compound is of interest in pharmaceutical and organic synthesis due to its stereospecific structure, which can serve as a key intermediate or building block for bioactive molecules. The sulfonyl group enhances its reactivity and potential for further functionalization, while the morpholine ring contributes to favorable solubility and stability. Its defined stereochemistry at the 3-position makes it valuable for enantioselective synthesis. The compound is typically utilized in research settings for the development of novel therapeutic agents or as a ligand in catalytic systems.
(3S)-3-(2-methanesulfonylethyl)morpholine structure
2742623-53-4 structure
Product Name:(3S)-3-(2-methanesulfonylethyl)morpholine
CAS No:2742623-53-4
MF:C7H15NO3S
MW:193.263900995255
CID:5989050
PubChem ID:96623624
Update Time:2025-10-28

(3S)-3-(2-methanesulfonylethyl)morpholine Chemical and Physical Properties

Names and Identifiers

    • 2742623-53-4
    • (3S)-3-(2-methanesulfonylethyl)morpholine
    • EN300-28332797
    • Inchi: 1S/C7H15NO3S/c1-12(9,10)5-2-7-6-11-4-3-8-7/h7-8H,2-6H2,1H3/t7-/m0/s1
    • InChI Key: FESLXIPQJACPAH-ZETCQYMHSA-N
    • SMILES: S(C)(CC[C@H]1COCCN1)(=O)=O

Computed Properties

  • Exact Mass: 193.07726451g/mol
  • Monoisotopic Mass: 193.07726451g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 219
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.8
  • Topological Polar Surface Area: 63.8Ų

(3S)-3-(2-methanesulfonylethyl)morpholine Pricemore >>

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(3S)-3-(2-methanesulfonylethyl)morpholine Related Literature

Additional information on (3S)-3-(2-methanesulfonylethyl)morpholine

(3S)-3-(2-Methanesulfonylethyl)Morpholine: A Comprehensive Overview

The compound with CAS No. 2742623-53-4, commonly referred to as (3S)-3-(2-methanesulfonylethyl)morpholine, is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound has garnered attention due to its unique structural properties and potential applications in drug development and materials science. In this article, we will delve into its chemical characteristics, synthesis methods, applications, and recent advancements in research.

Chemical Structure and Properties

(3S)-3-(2-Methanesulfonylethyl)morpholine is a derivative of morpholine, a six-membered heterocyclic amine with two oxygen atoms. The molecule features a sulfonamide group attached to the morpholine ring via an ethyl chain. The S configuration at the chiral center indicates a specific stereochemistry that plays a crucial role in its biological activity and pharmacokinetic properties.

Recent studies have highlighted the importance of stereochemistry in drug design, particularly in optimizing bioavailability and reducing adverse effects. The methanesulfonylethyl substituent introduces a sulfonamide group, which is known for its ability to enhance solubility and stability in physiological environments. These properties make (3S)-3-(2-methanesulfonylethyl)morpholine an attractive candidate for various therapeutic applications.

Synthesis and Characterization

The synthesis of (3S)-3-(2-methanesulfonylethyl)morpholine involves a multi-step process that typically begins with the preparation of morpholine derivatives. Recent advancements in asymmetric synthesis have enabled the selective formation of the S enantiomer, ensuring high enantiomeric purity. This is achieved through the use of chiral catalysts or resolution techniques, which are critical for maintaining the desired stereochemistry.

Spectroscopic techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the compound. The methanesulfonylethyl group exhibits characteristic peaks in the NMR spectrum, aiding in its identification. Additionally, X-ray crystallography has been used to determine the molecular packing and intermolecular interactions, providing insights into its physical properties.

Applications in Pharmaceutical Research

(3S)-3-(2-Methanesulfonylethyl)morpholine has shown promise in several therapeutic areas due to its unique chemical properties. One of its key applications is as a building block for complex molecules with potential pharmacological activity. For instance, it has been used as an intermediate in the synthesis of kinase inhibitors, which are crucial for targeting various diseases such as cancer.

Recent studies have explored its role as a ligand in metalloenzyme inhibition, where its sulfonamide group interacts with metal centers to modulate enzyme activity. This property has implications for the development of novel antibiotics and anti-inflammatory agents.

Recent Research Advances

In 2021, researchers reported on the use of (3S)-3-(2-methanesulfonylethyl)morpholine as a chiral auxiliary in asymmetric catalysis. This approach has significantly improved the efficiency of enantioselective reactions, making it possible to synthesize complex chiral molecules with high precision.

Moreover, computational studies have provided deeper insights into its molecular interactions and binding affinities. These studies utilize advanced algorithms to predict how (3S)-3-(2-methanesulfonylethyl)morpholine interacts with biological targets at the molecular level, aiding in drug design and optimization.

Conclusion

(3S)-3-(2-Methanesulfonylethyl)morpholine, with CAS No. 2742623-53-4, is a versatile compound with significant potential in organic chemistry and pharmaceutical research. Its unique structure, stereochemical properties, and functional groups make it an invaluable tool for developing new drugs and materials. As research continues to uncover its full potential, this compound is poised to play an increasingly important role in advancing scientific and technological frontiers.

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